2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-imidazol-5-yl)aceticacid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid is a synthetic organic compound that features both an imidazole ring and a tert-butoxycarbonyl (Boc) protecting group. Compounds like this are often used in peptide synthesis and medicinal chemistry due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butoxycarbonyl group: This is usually done by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with acetic acid: The final step involves coupling the Boc-protected imidazole derivative with acetic acid or its derivatives under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring is less common but can be achieved using strong reducing agents.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Deprotected amine derivatives.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes that interact with imidazole-containing compounds.
Medicine
Drug Development: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds. In medicinal chemistry, its imidazole ring may interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxycarbonylamino)-2-(1H-imidazol-4-yl)acetic acid: Similar structure but with a different position of the imidazole ring.
N-Boc-1-methyl-1H-imidazole-5-carboxylic acid: Contains a carboxylic acid group instead of an acetic acid moiety.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid is unique due to its specific combination of a Boc-protected amino group and an imidazole ring, which provides stability and reactivity suitable for various synthetic and research applications.
Properties
Molecular Formula |
C11H17N3O4 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-6-14(7)4/h5-6,8H,1-4H3,(H,13,17)(H,15,16) |
InChI Key |
CZXFNLMSXWRADH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CN=CN1C)C(=O)O |
Origin of Product |
United States |
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